molecular formula C5H8N2O2 B2607378 alpha-(Nitromethyl)isobutyronitrile CAS No. 114583-17-4

alpha-(Nitromethyl)isobutyronitrile

Cat. No.: B2607378
CAS No.: 114583-17-4
M. Wt: 128.131
InChI Key: BFVYOMJBPKPNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Nitromethyl)isobutyronitrile is a complex organic molecule . It contains a total of 16 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 1 aliphatic nitrile, and 1 aliphatic nitro group .


Synthesis Analysis

The synthesis of this compound involves free radical polymerization, which is an effective method for large-scale production of various olefin polymers . The azo compounds are widely used in organic synthesis to initiate chain reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a carbon atom bounded by a simple link to two methyl (-CH3) structures and to a cyano group (–CN) . The cyano group is constituted by a triple link bond between one carbon and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound involve the decomposition of the initiator with homolytic fission of the weakest bond, producing free radicals with bond dissociation energy (BDE) .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C5H8N2O2 and a molecular weight of 128.131 .

Properties

IUPAC Name

2,2-dimethyl-3-nitropropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2,3-6)4-7(8)9/h4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVYOMJBPKPNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.